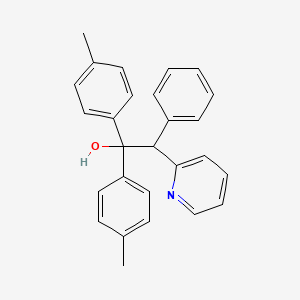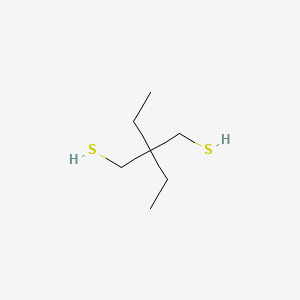
2,2-Diethylpropane-1,3-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethylpropane-1,3-dithiol is an organosulfur compound characterized by the presence of two thiol (−SH) groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Diethylpropane-1,3-dithiol can be synthesized through the reaction of 2,2-diethylpropane-1,3-diol with thiourea, followed by hydrolysis with sodium hydroxide . This method avoids the use of malodorous reagents, making it more suitable for laboratory settings.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of 1,3-propanedithiol as a starting material. The reaction is catalyzed by Lewis acids or Brönsted acids, which facilitate the formation of the dithiol compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diethylpropane-1,3-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiolates
Substitution: Thioesters and thioethers
Applications De Recherche Scientifique
2,2-Diethylpropane-1,3-dithiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of carbonyl groups.
Biology: The compound is employed in the study of enzyme mechanisms involving thiol groups.
Mécanisme D'action
The mechanism of action of 2,2-diethylpropane-1,3-dithiol involves the interaction of its thiol groups with various molecular targets. The thiol groups can form covalent bonds with electrophilic centers, leading to the formation of stable adducts. This property is particularly useful in the protection of carbonyl groups in organic synthesis .
Comparaison Avec Des Composés Similaires
1,3-Propanedithiol: Similar in structure but lacks the ethyl groups on the propane backbone.
1,2-Ethanedithiol: Contains thiol groups on adjacent carbon atoms, leading to different reactivity.
Benzene-1,2-dithiol: An aromatic dithiol with different chemical properties.
Uniqueness: 2,2-Diethylpropane-1,3-dithiol is unique due to the presence of ethyl groups, which influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where steric hindrance and electronic effects play a crucial role .
Propriétés
Numéro CAS |
56472-17-4 |
|---|---|
Formule moléculaire |
C7H16S2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
2,2-diethylpropane-1,3-dithiol |
InChI |
InChI=1S/C7H16S2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 |
Clé InChI |
AMWSBNKJHQZXID-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


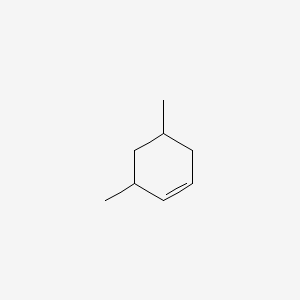
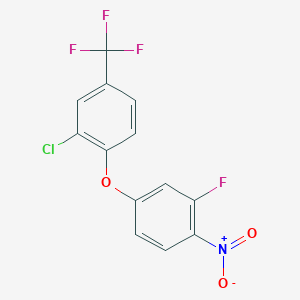
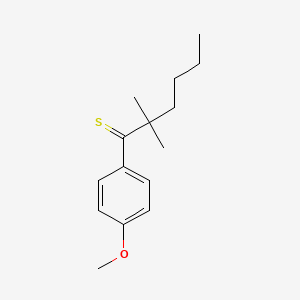

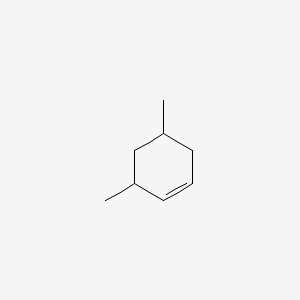
![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
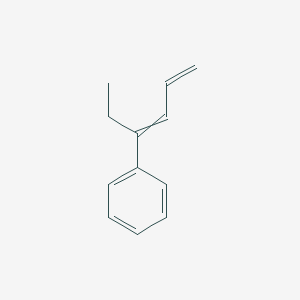
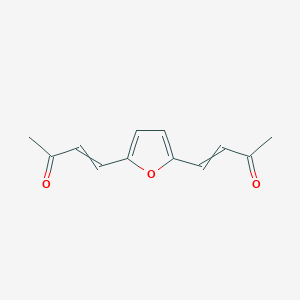

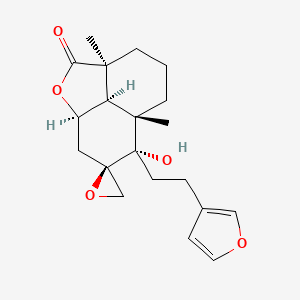
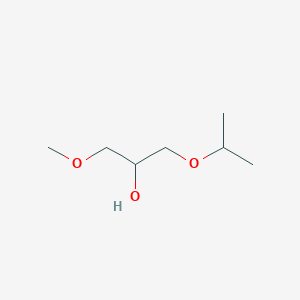
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
